N-(2,6-difluorophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide
Description
N-(2,6-difluorophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the difluorophenyl group and the benzothiazole moiety in the structure contributes to its unique chemical properties and biological activities.
Properties
Molecular Formula |
C13H8F2N2O2S |
|---|---|
Molecular Weight |
294.28 g/mol |
IUPAC Name |
N-(2,6-difluorophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C13H8F2N2O2S/c14-9-5-3-6-10(15)12(9)16-13-8-4-1-2-7-11(8)20(18,19)17-13/h1-7H,(H,16,17) |
InChI Key |
OWGNXXORSXXNAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=C(C=CC=C3F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide typically involves the reaction of 2,6-difluoroaniline with 2-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical research.
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors, modulating signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-difluorophenyl)-1,2-benzothiazol-3-amine: Lacks the 1,1-dioxide group, which may affect its biological activity and chemical properties.
2,6-difluoroaniline: A precursor in the synthesis of N-(2,6-difluorophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide, with different chemical properties and applications.
1,2-benzothiazol-3-amine: Another related compound with a different substitution pattern, leading to variations in its biological activity.
Uniqueness
This compound is unique due to the presence of both the difluorophenyl group and the benzothiazole moiety, which contribute to its distinct chemical properties and biological activities. The 1,1-dioxide group further enhances its reactivity and potential therapeutic applications, making it a valuable compound for scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
